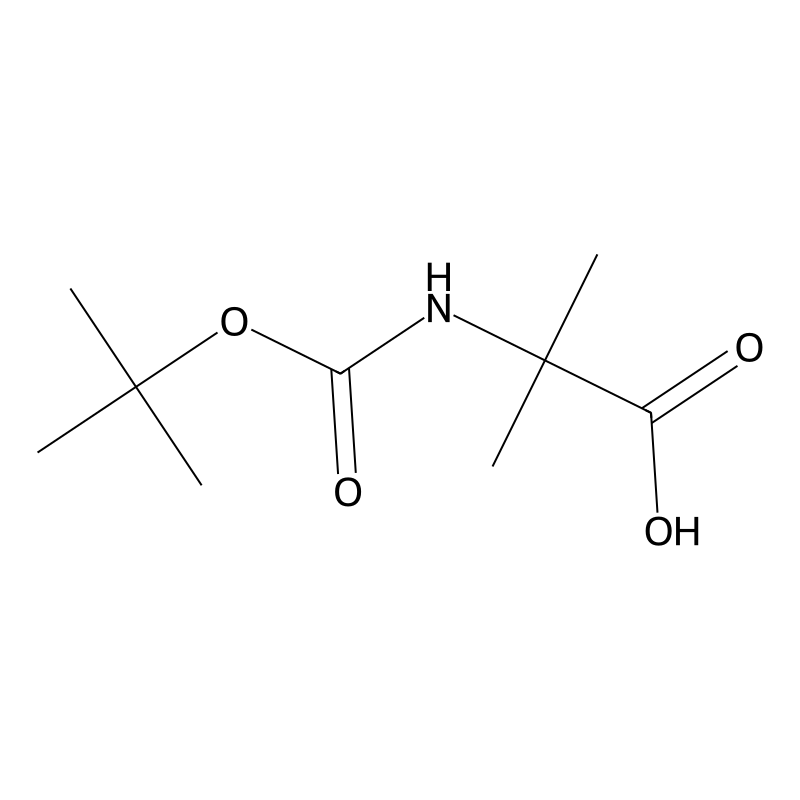

N-((1,1-dimethylethoxy)carbonyl)-2-methyl-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Boc-alpha-methylalanine is a valuable building block for peptide synthesis due to the presence of the Boc protecting group. This group safeguards the amino group (NH2) of the molecule, preventing unwanted reactions during the construction of the peptide chain. Once the peptide sequence is assembled, the Boc group can be selectively removed under specific conditions, revealing the free amino group needed for further reactions or functionalization. This selective protection and deprotection strategy is crucial for the efficient and controlled synthesis of complex peptides [].

Here are some examples of its use in peptide synthesis:

- Studies investigating the structure-activity relationships of peptides [].

- Development of novel peptide-based drugs and therapeutics [].

- Production of peptide probes for studying protein-protein interactions [].

Chemical Biology Research

Boc-alpha-methylalanine can be employed in chemical biology research to investigate protein function and dynamics. By incorporating this modified amino acid into specific positions of a protein sequence, researchers can probe the role of the side chain (methyl group) in protein folding, stability, and activity. The presence of the methyl group can introduce subtle changes in the protein's structure and interactions, allowing researchers to understand the delicate balance of forces governing protein function [].

Boc-Aib-OH, chemically known as Boc-alpha-methylalanine or 2-(Boc-amino)isobutyric acid, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its role in peptide synthesis, particularly due to its ability to stabilize peptide structures and promote helical formations. The molecular formula of Boc-Aib-OH is , with a molecular weight of approximately 203.24 g/mol .

- Substitution Reactions: The Boc group can be selectively removed under acidic conditions, facilitating further functionalization of the amino group.

- Oxidation and Reduction: Although less common due to the stability of the Boc group, Boc-Aib-OH can engage in oxidation and reduction reactions.

- Coupling Reactions: It is frequently used in peptide coupling reactions, wherein the Boc group protects the amino group during peptide bond formation .

Common reagents and conditions for these reactions include:

- Acidic Conditions: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.

- Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are standard in peptide synthesis.

- Solvents: Anhydrous solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are typically used .

Boc-Aib-OH is primarily utilized in peptide synthesis, where it enhances the pharmacokinetic properties of drug candidates. Its incorporation into peptides leads to structures with a strong tendency to adopt helical conformations, which can be crucial for biological activity. The compound acts as a di-substituted, inert amino acid that minimizes undesired reactions during synthesis, making it valuable in drug development and research .

The synthesis of Boc-Aib-OH generally involves the reaction of alpha-methylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction typically occurs in an anhydrous solvent like tetrahydrofuran at room temperature. The process includes stirring for several hours, followed by extraction and purification to yield the desired product . Industrial methods mirror these laboratory approaches but are scaled up for efficiency and higher yields.

Boc-Aib-OH finds extensive applications in:

- Peptide Synthesis: It serves as a building block for peptides, particularly those requiring stable helical structures.

- Drug Development: Its ability to improve pharmacokinetic properties makes it a critical component in designing new therapeutic agents.

- Biochemical Research: Used in studies focusing on protein structure and function due to its stabilizing effects on peptide conformations .

Research has shown that Boc-Aib-OH can influence various biochemical interactions, particularly through its incorporation into peptides. The resulting peptides often exhibit enhanced stability and biological activity, making them suitable candidates for further pharmacological testing. Studies have indicated that the structural properties imparted by Boc-Aib-OH can significantly affect peptide interactions with biological targets .

Boc-Aib-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid | 84311-19-3 | 0.96 |

| (R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate | 75638-15-2 | 0.94 |

| 2-(tert-butoxycarbonylamino)-3-methylbutanoic acid | 3744-87-4 | 0.94 |

| 2-amino-3-methylbutanoic acid | 146000-39-7 | 0.92 |

| 2-aminoisobutyric acid | 3262-72-4 | 0.90 |

Uniqueness of Boc-Aib-OH

Boc-Aib-OH stands out due to its specific structural features that enhance the helical propensity of peptides, which is not as pronounced in many similar compounds. Its protective Boc group allows for selective reactions that are crucial during peptide synthesis, making it an essential tool in both academic and industrial settings .

Molecular Structure and Chemical Characteristics

tert-Butoxycarbonyl-alpha-aminoisobutyric acid, commonly referred to as Boc-Aib-OH, represents a protected derivative of alpha-aminoisobutyric acid featuring a tert-butoxycarbonyl protecting group [1]. The compound exhibits the molecular formula C₉H₁₇NO₄ with a molecular weight of 203.24 g/mol [1] [3]. The systematic chemical name is 2-[(tert-butoxycarbonyl)amino]-2-methylpropanoic acid, reflecting its structural composition [3].

The molecular structure incorporates several key functional groups that define its chemical behavior [1]. The central carbon atom bears two methyl substituents, characteristic of the alpha-aminoisobutyric acid backbone, which confers significant steric hindrance and conformational rigidity [20]. The tert-butoxycarbonyl protecting group, attached to the amino functionality, provides selective protection during synthetic transformations [1] [32].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₄ | [1] [3] |

| Molecular Weight | 203.24 g/mol | [1] [3] |

| CAS Registry Number | 30992-29-1 | [1] [3] |

| Linear Formula | (CH₃)₃CO₂CNHC(CH₃)₂CO₂H | [1] |

| SMILES Notation | CC(C)(C)OC(=O)NC(C)(C)C(O)=O | [1] |

| InChI Key | MFNXWZGIFJHMI-UHFFFAOYSA-N | [1] |

The stereochemical characteristics of tert-Butoxycarbonyl-alpha-aminoisobutyric acid derive from the alpha,alpha-disubstituted nature of the central carbon atom [18] [20]. This geminal dimethyl substitution pattern creates significant steric hindrance that restricts conformational flexibility and promotes specific secondary structural preferences in peptide contexts [18] [20]. The compound lacks stereogenic centers due to the symmetrical substitution pattern, eliminating concerns regarding enantiomeric purity [20].

Spectroscopic Profiles and Identification

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tert-Butoxycarbonyl-alpha-aminoisobutyric acid [9] [11]. Proton nuclear magnetic resonance spectra in deuterated chloroform reveal characteristic chemical shifts that facilitate structural identification [9]. The tert-butyl protons of the protecting group appear as a distinctive singlet at approximately 1.45 parts per million, integrating for nine protons [9].

The alpha-methyl groups of the aminoisobutyric acid residue generate a characteristic singlet pattern at approximately 1.50 parts per million, integrating for six protons [9] [11]. The amide proton resonance typically appears downfield, around 5.0 parts per million, and exhibits variable chemical shift behavior depending on solvent conditions and hydrogen bonding interactions [9] [11].

Infrared spectroscopy reveals diagnostic absorption bands that confirm structural features [9] [11]. The carbonyl stretching frequencies provide information about hydrogen bonding states and conformational preferences [9]. Free carbonyl groups typically exhibit stretching frequencies around 1720-1740 cm⁻¹, while hydrogen-bonded carbonyls appear at lower frequencies around 1650-1680 cm⁻¹ [9].

| Spectroscopic Feature | Frequency/Chemical Shift | Assignment |

|---|---|---|

| tert-Butyl Protons (¹H NMR) | 1.45 ppm | (CH₃)₃C- |

| Alpha-Methyl Protons (¹H NMR) | 1.50 ppm | -C(CH₃)₂- |

| Amide Proton (¹H NMR) | ~5.0 ppm | -NH- |

| Carbonyl Stretch (IR) | 1720-1740 cm⁻¹ | C=O (free) |

| Hydrogen-Bonded Carbonyl (IR) | 1650-1680 cm⁻¹ | C=O (H-bonded) |

The nitrogen-hydrogen stretching region in infrared spectra displays characteristic absorption patterns that indicate hydrogen bonding status [9]. Free nitrogen-hydrogen bonds typically absorb around 3400-3500 cm⁻¹, while hydrogen-bonded nitrogen-hydrogen groups appear at lower frequencies around 3200-3300 cm⁻¹ [9]. These spectroscopic features provide valuable information about intermolecular interactions and solid-state organization [9].

Crystallographic Data and Solid-State Behavior

Crystallographic investigations of tert-Butoxycarbonyl-alpha-aminoisobutyric acid and related compounds reveal important structural information about solid-state organization [6] [17] [18]. The compound typically crystallizes in crystalline form with defined melting point characteristics [14] [15]. Experimental determinations report melting points in the range of 118-122°C, indicating good thermal stability under standard conditions [1] [19].

Detailed crystallographic studies of related peptide structures containing alpha-aminoisobutyric acid residues demonstrate the conformational preferences imposed by the geminal dimethyl substitution [6] [18] [39]. The alpha-aminoisobutyric acid residue consistently adopts phi and psi dihedral angles characteristic of right-handed or left-handed helical conformations [18] [39].

X-ray diffraction analysis of tert-Butoxycarbonyl-protected alpha-aminoisobutyric acid derivatives reveals hydrogen bonding patterns that stabilize crystal structures [6] [17]. The carboxylic acid functionality participates in intermolecular hydrogen bonding networks that contribute to crystal packing stability [6]. The tert-butoxycarbonyl protecting group influences crystal packing through van der Waals interactions and steric considerations [6] [17].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Physical Form | Crystalline Solid | [14] [15] |

| Melting Point | 118-122°C | [1] [19] |

| Color | White to Off-White | [14] [15] |

| Preferred Conformation | Helical Regions | [18] [39] |

| Hydrogen Bonding | Intermolecular Networks | [6] [17] |

Polymorphic behavior has been observed in related tert-Butoxycarbonyl-protected peptide structures [6] [40]. Different crystalline forms can exhibit distinct hydrogen bonding patterns and molecular conformations while maintaining the same chemical composition [6] [40]. This polymorphism reflects the conformational flexibility available to the tert-butoxycarbonyl protecting group and the potential for different intermolecular interaction patterns [40].

Physicochemical Parameters and Stability

The physicochemical properties of tert-Butoxycarbonyl-alpha-aminoisobutyric acid encompass solubility characteristics, thermal stability, and chemical reactivity parameters [4] [22] [23]. Solubility studies indicate that the compound dissolves readily in common organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [4]. Limited solubility in aqueous media reflects the hydrophobic character of the tert-butoxycarbonyl protecting group [4].

The predicted acid dissociation constant (pKa) value of approximately 4.11 indicates weak acid behavior characteristic of carboxylic acid functionality [4]. This value aligns with typical carboxylic acid pKa values and provides guidance for pH-dependent solubility and ionization behavior [4]. The refractive index has been estimated at 1.4315, consistent with organic compounds of similar molecular weight and structure [4].

Thermal stability investigations demonstrate that tert-Butoxycarbonyl-alpha-aminoisobutyric acid maintains structural integrity under standard storage conditions [22] [28]. The tert-butoxycarbonyl protecting group exhibits characteristic acid-labile behavior, undergoing facile removal under acidic conditions [28] [29] [32]. Typical deprotection conditions involve treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [29] [32].

| Physicochemical Parameter | Value | Reference |

|---|---|---|

| Density (estimated) | 1.1886 g/cm³ | [4] |

| Refractive Index (estimated) | 1.4315 | [4] |

| pKa (predicted) | 4.11 ± 0.10 | [4] |

| Boiling Point (estimated) | 341.54°C | [4] |

| Storage Temperature | Room Temperature | [4] |

| Solubility | Organic Solvents | [4] |

The chemical stability profile indicates that tert-Butoxycarbonyl-alpha-aminoisobutyric acid remains stable under basic conditions but undergoes predictable transformations under acidic conditions [28] [29] [32]. The deprotection mechanism involves protonation of the carbamate oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amino acid [29] [32]. This acid-labile character provides the basis for selective deprotection strategies in synthetic applications [28] [29].

Alpha,alpha-disubstituted amino acids present unique configurational challenges that distinguish them from standard proteinogenic amino acids [3]. Unlike conventional amino acids, which possess a single chiral center at the alpha-carbon, alpha,alpha-disubstituted amino acids may have different stereochemical properties depending on the nature of their substituents [4].

Alpha-aminoisobutyric acid occupies a special position within this class as it is inherently achiral due to the presence of two identical methyl groups at the alpha-carbon [2]. This geminal dimethyl substitution eliminates the chirality that characterizes most amino acids, resulting in a compound that lacks stereoisomers and exhibits no optical activity [5]. The absence of a chiral center means that alpha-aminoisobutyric acid cannot be designated with traditional D or L nomenclature used for standard amino acids [6].

The configurational analysis of alpha,alpha-disubstituted amino acids follows established stereochemical principles, but with important distinctions [7]. When the two substituents on the alpha-carbon are different, the resulting amino acid becomes chiral and can exist as enantiomers. In such cases, the absolute configuration is determined using the Cahn-Ingold-Prelog priority rules, leading to R or S designations [8]. The relative configuration, expressed as D or L, follows the Fischer projection convention where the relationship to glyceraldehyde is established [9].

For alpha,alpha-disubstituted amino acids with asymmetric substituents, the configurational analysis becomes more complex than for standard amino acids [10]. The priority ranking must consider the complete substitution pattern, and the resulting stereochemical designation may not follow the typical patterns observed in proteinogenic amino acids. Research has demonstrated that the stereochemical constraints imposed by alpha,alpha-disubstitution significantly influence the conformational preferences of peptides containing these residues [4].

The configurational properties of alpha,alpha-disubstituted amino acids have been extensively studied through various analytical techniques [10]. X-ray crystallography, nuclear magnetic resonance spectroscopy, and circular dichroism measurements provide detailed information about the absolute configuration and conformational preferences of these compounds [11]. These studies reveal that the geminal substitution pattern creates unique stereochemical environments that differ markedly from those found in standard amino acids [12].

Comparison with Standard Alpha-Amino Acids

The stereochemical behavior of alpha-aminoisobutyric acid differs fundamentally from that of standard alpha-amino acids in several critical aspects [1] [13]. Standard proteinogenic amino acids, with the exception of glycine, possess a single chiral center at the alpha-carbon, resulting in two possible enantiomers designated as D and L forms [6]. The L-amino acids predominate in biological systems and exhibit characteristic configurational properties [14].

Standard alpha-amino acids follow well-established stereochemical patterns where the L-form corresponds to an S absolute configuration for all amino acids except cysteine [8]. This consistency arises from the uniform substitution pattern around the alpha-carbon: amino group, carboxyl group, hydrogen atom, and variable side chain [15]. The Fischer projection convention places the amino group on the left for L-amino acids, providing a clear visual representation of their stereochemical relationship [9].

In contrast, alpha-aminoisobutyric acid lacks the structural elements necessary for traditional stereochemical classification [2]. The presence of two identical methyl groups eliminates chirality, making stereochemical designations irrelevant [5]. This fundamental difference has profound implications for peptide structure and function, as the conformational constraints imposed by the geminal dimethyl groups create unique structural properties [1].

The conformational flexibility that characterizes standard alpha-amino acids is dramatically reduced in alpha-aminoisobutyric acid [13]. While standard amino acids can sample multiple regions of the Ramachandran plot, alpha-aminoisobutyric acid is restricted to specific helical conformations due to steric constraints [16]. This restriction results from the severe steric hindrance created by the geminal methyl groups, which prevent access to extended or beta-sheet conformations [1].

Research has demonstrated that standard alpha-amino acids exhibit variable phi and psi angles ranging from -180° to +180°, allowing for diverse secondary structures including alpha-helices, beta-sheets, and random coil conformations [15]. Alpha-aminoisobutyric acid, however, is constrained to phi angles of approximately -57° to -60° and psi angles of -26° to -30°, corresponding to helical geometries [13] [16].

The hydrogen bonding patterns also differ significantly between alpha-aminoisobutyric acid and standard amino acids [17]. Standard amino acids can participate in both i→i+4 hydrogen bonding (characteristic of alpha-helices) and i→i+3 hydrogen bonding (characteristic of 3₁₀-helices), depending on the local structural context [18]. Alpha-aminoisobutyric acid strongly favors i→i+3 hydrogen bonding due to its geometric constraints, leading to preferential formation of 3₁₀-helical structures [1] [19].

Conformational Constraints Due to Geminal Methyl Groups

The geminal dimethyl groups in alpha-aminoisobutyric acid create severe conformational constraints that fundamentally alter peptide structure and dynamics [1] [5]. These constraints arise from multiple overlapping effects, including steric hindrance, bond angle compression, and the Thorpe-Ingold effect, which collectively restrict the conformational space accessible to the amino acid residue [20].

The Thorpe-Ingold effect, also known as the gem-dimethyl effect, plays a central role in determining the conformational preferences of alpha-aminoisobutyric acid [5] [20]. This effect describes how geminal substitution increases steric repulsion between substituents, leading to compression of internal bond angles and bringing reactive termini closer together [21]. In the context of alpha-aminoisobutyric acid, this effect stabilizes intramolecular interactions that favor helical conformations [5].

Steric hindrance from the geminal methyl groups severely restricts the rotational freedom around the alpha-carbon [1]. Molecular dynamics simulations and experimental studies have demonstrated that the methyl groups create significant energetic barriers to conformational transitions [13] [16]. These barriers effectively trap alpha-aminoisobutyric acid residues in helical conformations, preventing access to extended or beta-sheet structures that are readily accessible to standard amino acids [1].

The conformational constraints manifest most prominently in the restricted phi and psi angle distributions observed for alpha-aminoisobutyric acid [13]. Computational studies reveal that the geminal methyl groups create unfavorable steric interactions when the residue adopts non-helical conformations [22]. The energy landscape shows deep minima corresponding to right-handed and left-handed 3₁₀-helical conformations, with high energy barriers separating these states from other conformational regions [16].

Experimental evidence from nuclear magnetic resonance spectroscopy and X-ray crystallography supports the computational predictions regarding conformational constraints [1] [23]. Crystal structures of alpha-aminoisobutyric acid-containing peptides consistently show helical conformations, with the residues adopting geometries characteristic of 3₁₀-helices [11] [24]. Solution studies using nuclear magnetic resonance techniques confirm that these conformational preferences persist in aqueous environments [13].

The conformational constraints imposed by geminal methyl groups extend beyond individual residues to influence the overall peptide structure [25] [26]. Alpha-aminoisobutyric acid residues act as strong helix inducers, capable of nucleating and stabilizing helical structures in peptides that would otherwise adopt random coil or extended conformations [1]. This property has been extensively exploited in peptide design applications where controlled secondary structure is desired [12].

The dynamic behavior of alpha-aminoisobutyric acid-containing peptides also reflects the conformational constraints [13]. Time-resolved spectroscopic studies reveal that conformational transitions are significantly slower in alpha-aminoisobutyric acid-containing sequences compared to peptides composed of standard amino acids [16]. This reduced dynamics results from the high energy barriers associated with conformational changes in the presence of geminal methyl groups [22].